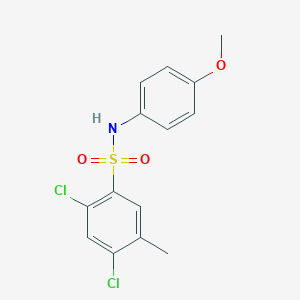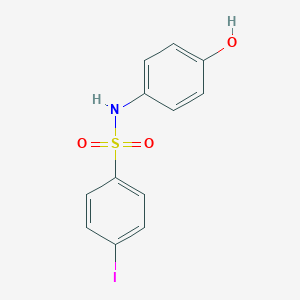![molecular formula C16H13NO5S B280729 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid, also known as MSAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the inhibition of COX-2 activity. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to reduce the replication of the hepatitis C virus in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid is its potential therapeutic applications. It has been found to exhibit a range of biological activities, making it a promising candidate for the treatment of inflammatory diseases, cancer, and viral infections. However, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has some limitations for lab experiments. Its low solubility in water makes it difficult to administer in vivo. Additionally, its low yield and purity can make it challenging to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Another direction could be to investigate the potential of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid as a treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, the anti-cancer and anti-viral properties of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could be further explored to identify potential therapeutic applications. Finally, the development of more water-soluble derivatives of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could improve its suitability for in vivo studies.
Métodos De Síntesis
The synthesis of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the reaction of 2-methyl-5-nitrobenzofuran with phenylsulfonyl chloride and ammonium carbonate in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. The yield of this process is approximately 40% and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C16H13NO5S |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-15(16(18)19)13-9-11(7-8-14(13)22-10)17-23(20,21)12-5-3-2-4-6-12/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
SCTWRESOEGMMHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)